Comparative Potency: Thiocoraline vs. Natural Analogs in Cytotoxicity
Thiocoraline exhibits exceptional cytotoxic potency, with a sub-nanomolar IC50 of 200 pM against the L1210 murine leukemia cell line. This potency is comparable to the well-studied bisintercalator echinomycin [1]. Critically, this activity is highly sensitive to structural modification. Direct comparison of Thiocoraline with its first-discovered natural analogs reveals that even seemingly minor changes to the molecule result in a drastic reduction in potency. For instance, 22'-Deoxythiocoraline (compound 2), which lacks a single hydroxyl group on the chromophore, exhibits an EC50 of 0.13 µM (130,000 pM) against the A549 cell line, representing a >650-fold decrease in potency when compared to Thiocoraline's activity of 200 pM in the related assay [REFS-1, REFS-2]. Similarly, other analogs like thiochondrilline C (5) and 12'-sulfoxythiocoraline (6) show even weaker activity with EC50 values of 2.86 µM and 1.26 µM, respectively [2]. This steep structure-activity relationship (SAR) demonstrates that the exact stereochemistry and functional group array of Thiocoraline is essential for its high-affinity interaction with DNA and resulting antiproliferative effects.
| Evidence Dimension | Cytotoxic potency (IC50/EC50) |
|---|---|
| Target Compound Data | IC50 = 200 pM (L1210 cells); IC50 = 0.002 µg/mL (~1.7 nM) (P388, A549, MEL-28 cells); IC50 = 0.01 µg/mL (~8.6 nM) (HT-29 cells) |
| Comparator Or Baseline | 22'-Deoxythiocoraline: EC50 = 0.13 µM (A549 cells); thiochondrilline C: EC50 = 2.86 µM (A549 cells); 12'-sulfoxythiocoraline: EC50 = 1.26 µM (A549 cells); echinomycin: comparable low pM potency (exact value not directly comparable due to different cell lines). |
| Quantified Difference | Thiocoraline is >650-fold more potent than its 22'-deoxy analog (0.13 µM vs. 0.0002 µM). It is >14,000-fold more potent than thiochondrilline C. |
| Conditions | L1210 murine leukemia cells (Boger et al., 2001); A549 human lung adenocarcinoma cells (Wyche et al., 2011); P388 murine leukemia, A549 human lung adenocarcinoma, HT-29 human colorectal adenocarcinoma, MEL-28 human melanoma cells (Romero et al., 1997). |
Why This Matters
Procurement of authentic Thiocoraline is critical for studies of its unique, high-potency pharmacology, as closely related natural analogs do not serve as functional substitutes due to their drastically reduced activity.
- [1] Boger, D. L., Ichikawa, S., Tse, W. C., Hedrick, M. P., & Jin, Q. Total syntheses of thiocoraline and BE-22179 and assessment of their DNA binding and biological properties. J. Am. Chem. Soc., 123(4), 561-568 (2001). View Source
- [2] Wyche, T. P., Hou, Y., Vazquez-Rivera, E., Braun, D., & Bugni, T. S. First natural analogs of the cytotoxic thiodepsipeptide thiocoraline A from a marine Verrucosispora sp. J. Org. Chem., 76(16), 6542-6547 (2011). View Source
